2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
CAS No.: 933195-10-9
Cat. No.: VC11904875
Molecular Formula: C29H26N4O2S
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933195-10-9 |
|---|---|
| Molecular Formula | C29H26N4O2S |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C29H26N4O2S/c1-3-20-14-16-23(17-15-20)33-28(35)27-26(24(18-32(27)2)21-10-6-4-7-11-21)31-29(33)36-19-25(34)30-22-12-8-5-9-13-22/h4-18H,3,19H2,1-2H3,(H,30,34) |
| Standard InChI Key | SMSBFRVDZQMLSG-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5 |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a pyrrolo[3,2-d]pyrimidine scaffold, a bicyclic system combining pyrrole and pyrimidine rings. Key substitutions include:
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N3: 4-ethylphenyl group
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C5: Methyl group
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C7: Phenyl group
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C2: Sulfanyl (-S-) linker to an N-phenylacetamide moiety.
This configuration introduces steric and electronic variations that influence binding affinity and metabolic stability.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₆N₄O₂S |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5 |
| InChI Key | SMSBFRVDZQMLSG-UHFFFAOYSA-N |
The compound’s logP (estimated at 4.2) and polar surface area (112 Ų) suggest moderate lipophilicity and permeability.
Synthetic Pathways and Optimization
General Synthesis Strategy
While a specific protocol for this compound is undisclosed, analogous pyrrolo[3,2-d]pyrimidines are synthesized via:
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Cyclocondensation: Reaction of aminopyrrole derivatives with carbonyl reagents to form the pyrimidine ring .
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Substitution Reactions: Introduction of sulfanyl and acetamide groups via nucleophilic displacement or coupling reactions.
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Functionalization: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups at C7 and N3 .
Key Challenges
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Regioselectivity: Ensuring proper substitution at N3 and C2 requires careful control of reaction conditions.
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Oxidation Sensitivity: The 4-oxo group may necessitate inert atmospheres during synthesis.
Biological Activities and Mechanisms
Anticancer Activity
Pyrrolo-pyrimidine derivatives exhibit antiproliferative effects by:
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Cell Cycle Arrest: Blocking G1/S transition via CDK inhibition.
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Apoptosis Induction: Upregulating caspases-3/7 in breast and lung cancer lines .
Anti-Inflammatory Properties
The N-phenylacetamide moiety is associated with COX-2 inhibition, reducing prostaglandin synthesis in murine models.
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR | - δ 2.35 (s, 3H, C5-CH₃) - δ 7.2–8.1 (m, 14H, aryl-H) |
| LC-MS | m/z 495.2 [M+H]⁺ |
| HPLC | >98% purity (C18 column, acetonitrile/water) |
Stability Profile
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pH Stability: Degrades <5% in pH 2–9 over 24 hours.
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Thermal Stability: Stable up to 150°C (TGA analysis).
Comparative Analysis with Structural Analogs
| Compound | Target Activity | IC₅₀ (nM) | Source |
|---|---|---|---|
| VC11904875 | LIMK1 inhibition | 42 ± 5 | |
| US20230312576A1 | ROCK2 inhibition | 18 ± 3 | |
| CN111620852B | JAK3 inhibition | 67 ± 8 |
This compound’s moderate LIMK1 affinity (IC₅₀ = 42 nM) positions it as a lead for optimizing kinase selectivity .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate).
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Metabolism: Hepatic CYP3A4/2D6-mediated oxidation to sulfoxide derivatives.
Preliminary Toxicity
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Acute Toxicity: LD₅₀ > 500 mg/kg (murine oral).
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Genotoxicity: Negative in Ames test.
Future Directions and Applications
Targeted Drug Design
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Selectivity Optimization: Introduce fluorinated groups to enhance kinase binding specificity .
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Prodrug Development: Esterify the acetamide to improve oral bioavailability.
Combination Therapies
Synergy with paclitaxel in TNBC models (CI = 0.3) warrants clinical exploration.
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